molecular formula C8H10N2O4 B13593073 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol

Cat. No.: B13593073
M. Wt: 198.18 g/mol
InChI Key: SKKWSXQCMHNGAJ-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol (CAS: 1213132-49-0) is a nitrophenol derivative with a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . Structurally, it features a nitro group (-NO₂) at the 4-position and a 1-amino-2-hydroxyethyl substituent (-CH(NH₂)CH₂OH) at the 3-position of the phenolic ring. This compound is categorized as an organic building block, suggesting its utility in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

3-(1-amino-2-hydroxyethyl)-4-nitrophenol

InChI

InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(12)1-2-8(6)10(13)14/h1-3,7,11-12H,4,9H2

InChI Key

SKKWSXQCMHNGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol may involve large-scale nitration and subsequent functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, aminophenols, and nitrophenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Nitrophenol Derivatives

Structural and Physical Properties

The compound is compared to structurally related nitrophenol derivatives, focusing on substituent positions, functional groups, and molecular characteristics:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol 1213132-49-0 C₈H₁₀N₂O₄ 198.18 -NO₂ (4), -CH(NH₂)CH₂OH (3) Not reported
4-Amino-3-nitrophenol 610-81-1 C₆H₆N₂O₃ 154.12 -NO₂ (3), -NH₂ (4) 151–153
2-Amino-4-nitrophenol 99-57-0 C₆H₆N₂O₃ 154.12 -NO₂ (4), -NH₂ (2) 143
4-Amino-2-nitrophenol 119-34-6 C₆H₆N₂O₃ 154.12 -NO₂ (2), -NH₂ (4) 125–127
3-Nitro-N-(2-hydroxyethyl)-4-aminophenol 65235-31-6 C₈H₁₀N₂O₄ 198.18 -NO₂ (3), -NHCH₂CH₂OH (4) Not reported

Key Observations :

  • Substituent Effects: The hydroxyethyl-amino group in 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol increases its molecular weight and polarity compared to simpler amino-nitrophenol isomers (e.g., 4-Amino-3-nitrophenol). This may enhance solubility in polar solvents .
  • Melting Points: Amino-nitrophenol isomers exhibit melting points between 125–153°C, but data for the hydroxyethyl-substituted derivative are lacking .
Catalytic and Photocatalytic Activity
  • 4-Nitrophenol Derivatives: Compounds like 4-nitrophenol are widely studied for catalytic reduction to 4-aminophenol, a precursor for pharmaceuticals like paracetamol. Gold nanoclusters (Au-NCs) and copper phthalocyanines have shown high efficiency in these reactions .

Toxicity and Environmental Impact

4-Nitrophenol and Derivatives
  • 4-Nitrophenol: Associated with hematological effects (e.g., methemoglobinemia) and ocular toxicity (cataracts) in animal studies. Intermediate degradation products may exhibit higher toxicity than the parent compound .
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol
  • No direct toxicity data are available.

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